3-(Aminomethyl)-5-chloropyridin-2-ol hydrochloride
Overview
Description
3-(Aminomethyl)-5-chloropyridin-2-ol hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound features a pyridine ring substituted with an aminomethyl group at the third position, a chlorine atom at the fifth position, and a hydroxyl group at the second position. The hydrochloride form enhances its solubility and stability, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-5-chloropyridin-2-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-chloropyridin-2-ol.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving:
Temperature Control: Maintaining optimal temperatures to favor the desired reaction pathway.
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted pyridine derivatives.
Chemistry:
Building Block: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development: Explored as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry:
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-(Aminomethyl)-5-chloropyridin-2-ol hydrochloride exerts its effects depends on its application:
Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Interaction: In medicinal chemistry, it can interact with specific receptors, modulating their activity and leading to therapeutic effects.
Molecular Targets and Pathways:
Neurotransmitter Pathways: Potentially affects pathways involving neurotransmitters like dopamine or serotonin.
Signal Transduction: May interfere with signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
3-(Aminomethyl)pyridine: Lacks the chlorine and hydroxyl groups, resulting in different reactivity and applications.
5-Chloropyridin-2-ol: Lacks the aminomethyl group, limiting its use in certain synthetic applications.
Uniqueness:
Functional Groups: The combination of aminomethyl, chlorine, and hydroxyl groups provides unique reactivity and versatility.
Applications: Its structure allows for diverse applications in various fields, making it a valuable compound in research and industry.
This detailed overview of 3-(Aminomethyl)-5-chloropyridin-2-ol hydrochloride highlights its significance and versatility in scientific research and industrial applications
Properties
IUPAC Name |
3-(aminomethyl)-5-chloro-1H-pyridin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O.ClH/c7-5-1-4(2-8)6(10)9-3-5;/h1,3H,2,8H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKVXBMYMXBKDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Cl)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432754-58-9 | |
Record name | 3-(Aminomethyl)-5-chloropyridin-2-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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